N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide
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Overview
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide is a heterocyclic compound that features both isoxazole and oxadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The isoxazole ring is a five-membered ring containing one nitrogen and one oxygen atom, while the oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom.
Scientific Research Applications
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as isoxazole derivatives, have been found to exhibit potent binding activities with various biological targets .
Mode of Action
It’s worth noting that isoxazole derivatives have been reported to interact with their targets and induce significant changes .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide typically involves the formation of the isoxazole and oxadiazole rings followed by their coupling to form the final compound. One common method for synthesizing isoxazoles is through the [3+2] cycloaddition reaction of nitrile oxides with alkynes. The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the rings.
Substitution: Various substituents can be introduced into the rings to alter the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide: This compound also contains an isoxazole ring and has been studied for its potential as a BRD4 inhibitor in cancer therapy.
5-isoxazol-5-yl-2ʹ-deoxyuridines: These compounds have been evaluated for their antiviral activities against various viruses.
Uniqueness
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide is unique due to the presence of both isoxazole and oxadiazole rings, which can confer a combination of biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-2-3-4-8(15)12-10-14-13-9(16-10)7-5-6-11-17-7/h5-6H,2-4H2,1H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWGOAVZYQNFLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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